molecular formula C15H14O4 B13421228 5'-Hydroxyequol

5'-Hydroxyequol

Cat. No.: B13421228
M. Wt: 258.27 g/mol
InChI Key: QUQOSUMQYPIQFW-UHFFFAOYSA-N
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Description

5’-Hydroxyequol is a hydroxylated derivative of equol, a metabolite of the soy isoflavone daidzein. It is a biologically active compound known for its antioxidant and estrogenic activities. This compound has garnered attention due to its potential health benefits, including its role in ameliorating menopause symptoms, metabolic syndrome, and enhancing bone health .

Preparation Methods

Synthetic Routes and Reaction Conditions

5’-Hydroxyequol can be synthesized through monooxygenase-catalyzed regioselective hydroxylation of equol. Enzymes from the HpaBC family have been identified to facilitate this conversion. The reaction typically involves the use of molecular oxygen as the oxidant .

Industrial Production Methods

Industrial production of 5’-Hydroxyequol can be achieved through biocatalytic methods. These methods leverage the high regioselectivity and efficiency of monooxygenases to produce hydroxyequols in a single step. The use of engineered Escherichia coli strains expressing specific monooxygenases has been demonstrated to be effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5’-Hydroxyequol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen and monooxygenases.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

The major product of the oxidation reaction is 5’-Hydroxyequol. Other hydroxylated derivatives, such as 3’-Hydroxyequol and 6-Hydroxyequol, can also be formed depending on the regioselectivity of the enzyme used .

Scientific Research Applications

5’-Hydroxyequol has several scientific research applications:

Mechanism of Action

5’-Hydroxyequol exerts its effects primarily through its interaction with estrogen receptors. It preferentially binds to estrogen receptor alpha over estrogen receptor beta, similar to natural estrogen 17β-estradiol. This binding modulates the activity of estrogen-responsive genes and pathways, leading to its observed biological effects . Additionally, 5’-Hydroxyequol exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Hydroxyequol is unique due to its specific hydroxylation pattern, which confers distinct biological activities. Its preferential binding to estrogen receptor alpha and higher antioxidant activity compared to equol make it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol

InChI

InChI=1S/C15H14O4/c16-11-3-1-9(2-4-11)10-5-13-14(18)6-12(17)7-15(13)19-8-10/h1-4,6-7,10,16-18H,5,8H2

InChI Key

QUQOSUMQYPIQFW-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O

Origin of Product

United States

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